molecular formula C16H23FN2O3 B4252901 (3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B4252901
M. Wt: 310.36 g/mol
InChI Key: RQODIHKCPAGZGU-GJZGRUSLSA-N
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Description

(3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidinols. It features a complex structure with a pyrrolidine ring, a morpholine ring, and a benzyl group substituted with fluorine and methoxy groups. Compounds like this are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group with fluorine and methoxy substitutions can be introduced via nucleophilic substitution or other coupling reactions.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.

    Reduction: Reduction reactions could target the carbonyl groups if present in intermediates.

    Substitution: The benzyl group with fluorine and methoxy substitutions can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: May serve as a ligand or catalyst in certain organic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use as an anti-inflammatory, analgesic, or antimicrobial agent.

Industry

    Material Science: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-(3-chloro-4-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol**: Similar structure with a chlorine substitution instead of fluorine.
  • (3S,4S)-1-(3-fluoro-4-methoxybenzyl)-4-(4-piperidinyl)-3-pyrrolidinol**: Similar structure with a piperidine ring instead of morpholine.

Uniqueness

    Fluorine Substitution: The presence of fluorine can significantly alter the compound’s reactivity and biological activity.

    Morpholine Ring: The morpholine ring may impart unique pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

(3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-21-16-3-2-12(8-13(16)17)9-18-10-14(15(20)11-18)19-4-6-22-7-5-19/h2-3,8,14-15,20H,4-7,9-11H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQODIHKCPAGZGU-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(C(C2)O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

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